2-(3-(Methoxymethyl)phenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methoxymethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzeneacetaldehyde, where a methoxymethyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzyl chloride with a suitable aldehyde precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium hydride (KH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxymethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium hydride (KH)
Major Products Formed
Oxidation: 2-(3-(Methoxymethyl)phenyl)acetic acid
Reduction: 2-(3-(Methoxymethyl)phenyl)ethanol
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-(Methoxymethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxymethyl group can also participate in interactions with other molecules, influencing the compound’s overall reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetaldehyde: The parent compound without the methoxymethyl group.
3-Methoxybenzaldehyde: Similar structure but with a methoxy group directly attached to the benzene ring.
Phenylacetaldehyde: Lacks the methoxymethyl substitution.
Uniqueness
2-(3-(Methoxymethyl)phenyl)acetaldehyde is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
2-(3-(Methoxymethyl)phenyl)acetaldehyde, also known by its CAS number 433229-46-0, is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant research findings and data.
This compound possesses a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol. Its structure features a methoxymethyl group attached to a phenyl ring, influencing its reactivity and biological interactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, related aldehydes have shown significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate this activity.
Antibacterial Activity
The antibacterial properties of this compound have been investigated against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Studies have shown that compounds with similar structures exhibit strong antibacterial activity, suggesting that this compound may possess comparable effects.
Anticancer Activity
Research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is likely mediated through its interaction with various biomolecules. It may act as an electrophile, forming adducts with nucleophilic sites on proteins or nucleic acids, thus influencing cellular processes.
Case Studies
- Antioxidant Study : A study evaluating the antioxidant properties of methoxy-substituted phenyl acetaldehydes found that these compounds exhibited significant scavenging activity against free radicals, indicating their potential as therapeutic agents for oxidative stress-related diseases.
- Antibacterial Evaluation : In vitro tests against common bacterial strains demonstrated that derivatives of phenyl acetaldehydes could effectively inhibit bacterial growth, suggesting their use in developing new antimicrobial agents.
- Anticancer Research : Investigations into the cytotoxic effects of related compounds revealed that they could induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer drugs.
Properties
CAS No. |
433229-46-0 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-8-10-4-2-3-9(7-10)5-6-11/h2-4,6-7H,5,8H2,1H3 |
InChI Key |
APUDOXZYGNFWCO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC(=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.